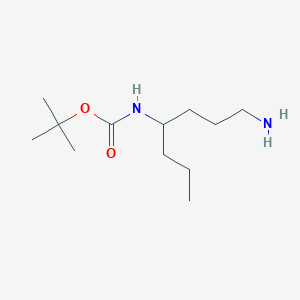
tert-butylN-(1-aminoheptan-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ButylN-(1-aminoheptan-4-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by its tert-butyl group attached to the carbamate moiety, which provides stability and ease of handling in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(1-aminoheptan-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-aminoheptan-4-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: tert-ButylN-(1-aminoheptan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while reduction can produce primary amines .
科学的研究の応用
Chemistry: In chemistry, tert-butylN-(1-aminoheptan-4-yl)carbamate is used as a protecting group for amines during peptide synthesis. It helps to prevent unwanted side reactions and can be easily removed under mild conditions .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .
Medicine: In medicine, this compound is utilized in the development of novel therapeutic agents.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, coatings, and adhesives .
作用機序
The mechanism of action of tert-butylN-(1-aminoheptan-4-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. The carbamate group can be selectively removed under acidic or basic conditions, releasing the free amine for further reactions .
類似化合物との比較
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness: tert-ButylN-(1-aminoheptan-4-yl)carbamate is unique due to its specific structure, which includes a heptane chain and an amino group. This structure provides distinct chemical properties and reactivity compared to other carbamates. Its ability to act as a protecting group for amines in various synthetic applications makes it valuable in both research and industrial settings .
特性
IUPAC Name |
tert-butyl N-(1-aminoheptan-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-5-7-10(8-6-9-13)14-11(15)16-12(2,3)4/h10H,5-9,13H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMBEMHHDHHVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














